N-(2-methylpropyl)quinolin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)quinolin-8-amine |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
BMHUXVXVZSLNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Organic Synthesis for N 2 Methylpropyl Quinolin 8 Amine and Its Analogs
Classical and Contemporary Quinoline (B57606) Ring System Construction Approaches Applicable to 8-Amination Precursors
The formation of the quinoline scaffold is a critical first step in the synthesis of N-(2-methylpropyl)quinolin-8-amine. Several classical and contemporary methods can be adapted to produce precursors suitable for subsequent 8-amination.
Adaptations of Skraup, Doebner-Miller, and Conrad-Limpach-Knorr Syntheses for 8-Substituted Quinolines
The Skraup synthesis is a long-standing and effective method for creating quinolines. wikipedia.orggoogle.com It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To generate an 8-substituted quinoline precursor, an appropriately substituted aniline must be used. For instance, using o-nitroaniline in a Skraup reaction would lead to the formation of 8-nitroquinoline, which can then be reduced to 8-aminoquinoline (B160924). researchgate.net While a powerful tool, the Skraup reaction is known for its often vigorous and sometimes violent nature, although modifications have been developed to mitigate this. cdnsciencepub.comresearchgate.net
The Doebner-Miller reaction offers a more flexible alternative to the Skraup synthesis. This reaction condenses an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.orgslideshare.net The α,β-unsaturated carbonyl compound can even be generated in situ from two carbonyl compounds. wikipedia.org By selecting the appropriate starting aniline, this method can be tailored to produce a variety of substituted quinolines. For example, reacting o-substituted anilines can lead to the corresponding 8-substituted quinolines. Recent advancements have focused on using milder catalysts, such as silver(I)-exchanged Montmorillonite K10, to improve yields and recyclability. clockss.org
The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.orgquimicaorganica.orgscribd.com This reaction can lead to either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product) depending on the reaction conditions. wikipedia.orgquimicaorganica.org To obtain an 8-substituted precursor, one would start with an ortho-substituted aniline. The resulting hydroxyquinoline can then be converted to a haloquinoline, which is a versatile intermediate for introducing the amino group at the 8-position.
| Classical Synthesis | Reactants | Product Type | Key Features |
| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | Can be vigorous; starting with o-substituted anilines yields 8-substituted quinolines. wikipedia.orgresearchgate.net |
| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | More flexible than Skraup; can use in situ generated carbonyls. wikipedia.orgslideshare.net |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Hydroxyquinoline | Product (2- or 4-hydroxy) is condition-dependent. wikipedia.orgquimicaorganica.org |
Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds
Multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org These reactions offer significant advantages in terms of atom economy and the ability to generate diverse molecular structures. rsc.org Various MCRs, such as those employing iron catalysts or bismuth(III) triflate, have been successfully used to create a wide array of quinoline derivatives. rsc.orgresearchgate.net The versatility of MCRs allows for the incorporation of various functional groups, which can be strategically chosen to facilitate the subsequent introduction of the 8-amino group. iicbe.org
Directed Amination and N-Alkylation Protocols for the 8-Aminoquinoline Moiety
Once the 8-aminoquinoline core is established, the final step is the introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom. Several methods are available for this transformation.
Direct N-Alkylation Strategies Utilizing Branched Alkyl Halides or Equivalents
Direct N-alkylation of 8-aminoquinoline with a branched alkyl halide, such as isobutyl bromide, is a straightforward approach. This reaction typically requires a base to neutralize the hydrogen halide formed. Another strategy is reductive amination, which involves reacting 8-aminoquinoline with isobutyraldehyde (B47883) in the presence of a reducing agent. The 8-aminoquinoline moiety can also act as a directing group in nickel-catalyzed C-H alkylation reactions, providing another avenue for functionalization. researchgate.net
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling) for N-Aryl/Alkyl Quinolin-8-amines
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgrug.nlorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl halide. wikipedia.org In the context of synthesizing N-alkylated quinolin-8-amines, one could start with 8-haloquinoline and couple it with isobutylamine (B53898) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. ias.ac.insnnu.edu.cn The choice of ligand is crucial for the success of the reaction, with sterically hindered phosphines often providing the best results. ias.ac.in This method is highly versatile and tolerates a wide range of functional groups. snnu.edu.cn
| Catalyst System | Reactants | Key Features |
| Palladium Acetate / Phosphine Ligand | 8-Haloquinoline, Isobutylamine | Versatile and high-yielding. ias.ac.insnnu.edu.cn |
| Nickel / Ligand | 8-Aminoquinoline, Aryl Halide | Can be used for N,N-diarylation. researchgate.net |
Modified Mannich Reaction Approaches for Aminomethylated Quinoline Derivatives
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine. wikipedia.org A modified Mannich reaction using 8-hydroxyquinoline (B1678124) as the active hydrogen component can lead to the formation of aminomethylated derivatives at the 7-position. mdpi.comnih.govindexcopernicus.com While this does not directly yield N-alkylation at the 8-amino position, it highlights a method for functionalizing the quinoline ring system. For direct N-alkylation, the previously mentioned methods are more suitable.
Stereoselective Synthesis of Chiral this compound Derivatives
The parent molecule, this compound, is achiral. However, the 8-aminoquinoline framework is a critical component in the synthesis of chiral ligands and catalysts for asymmetric synthesis. mdpi.com Therefore, stereoselective methods are highly relevant for producing chiral derivatives of the target compound, where a stereocenter might be introduced on the quinoline ring or on a different substituent.
For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized and employed as effective ligands in the asymmetric transfer hydrogenation of various substrates. mdpi.com One reported synthesis involves the enzymatic resolution of (±)-8-acetoxy-5,6,7,8-tetrahydroquinoline to separate the enantiomers, which are then converted into chiral amino derivatives. mdpi.com
Furthermore, the 8-aminoquinoline group can function as an effective directing group in C-H functionalization reactions, enabling the synthesis of complex chiral molecules. nih.govacs.org Research has shown that chiral cyclobutane (B1203170) derivatives can be accessed from terpenes like myrtenal (B1677600) by first installing an 8-aminoquinoline amide as a directing group, performing a diastereoselective C-H arylation, and then cleaving the scaffold to yield the chiral product. nih.govacs.org These strategies could be adapted to produce chiral derivatives of this compound by starting with a chiral variant of isobutylamine or by introducing chirality through a directed C-H functionalization process.
Scale-Up Considerations and Process Optimization in Synthetic Chemistry
The transition of a synthetic route from laboratory-scale to industrial production presents numerous challenges that require careful process optimization. For the synthesis of this compound, particularly via the robust Buchwald-Hartwig amination, several factors are critical for a successful scale-up. sigmaaldrich.comresearchgate.net
Catalyst System: The choice and loading of the palladium catalyst and ligand are paramount. While many catalyst systems are effective at the bench scale, their cost, stability, and efficiency become major considerations on a larger scale. rug.nl Pre-catalysts, which are often more stable and easier to handle, are generally preferred in industrial settings. sigmaaldrich.com Reducing catalyst loading without compromising yield and reaction time is a key goal of process optimization to minimize cost and residual palladium in the final product.
Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time must be optimized. Anhydrous solvents and inert atmospheres are typically required to protect the air-sensitive catalyst. sigmaaldrich.com The choice of base can influence both the reaction rate and the tolerance of other functional groups. libretexts.org On a large scale, heat transfer becomes a significant issue, and the reaction temperature must be carefully controlled to prevent runaway reactions and ensure consistent product quality.
Work-up and Safety: The work-up procedure must be scalable and environmentally acceptable. This includes efficient removal of the catalyst and inorganic salts. Safety is a major concern, especially when handling pyrophoric ligands, flammable solvents, and potentially toxic reagents on a large scale. researchgate.net
The table below summarizes key parameters for the scale-up of a Buchwald-Hartwig amination reaction.
| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |
| Catalyst | High catalyst loading (1-5 mol%) is common for high yield. | Minimize loading (<1 mol%), use of robust, air-stable pre-catalysts, catalyst recovery and recycling. |
| Ligand | Wide variety of complex phosphine ligands are screened. | Cost, availability, and stability of the ligand are critical. Use of less expensive, commercially available ligands. |
| Solvent | Anhydrous solvents like THF, dioxane, or toluene (B28343) are common. | Solvent cost, toxicity, boiling point (for heat management), and ease of recovery are key factors. |
| Base | Strong, non-nucleophilic bases like sodium tert-butoxide are often used. | Weaker, less expensive inorganic bases like potassium carbonate may be preferred if effective. Base solubility and handling. |
| Temperature | Oil baths provide precise temperature control. | Heat transfer limitations in large reactors require careful monitoring and control to avoid "hot spots". |
| Work-up | Chromatographic purification is standard. | Development of non-chromatographic methods like crystallization or extraction to isolate the product. |
Advanced Purification and Isolation Techniques for High-Purity Compounds
Achieving high purity for the final compound is essential, particularly for applications in materials science or medicinal chemistry. The purification of this compound and its analogs would typically follow a multi-step process.
Initial Work-up: Following the reaction, a standard aqueous work-up is usually performed to remove the bulk of inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and water or a mild acidic/basic solution. nih.gov
Chromatography: The primary method for purifying neutral organic compounds like N-substituted quinolines is silica (B1680970) gel column chromatography. nih.gov A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from unreacted starting materials and by-products. The polarity of the eluent is optimized to achieve the best separation.
Crystallization: For solid compounds, crystallization is a powerful technique for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the product crystallizes out, leaving impurities behind in the solvent. ias.ac.in The choice of crystallization solvent is critical and is often determined through screening various options.
Distillation: If the compound is a thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially on a larger scale, to separate it from non-volatile impurities.
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Comprehensive Spectroscopic and Structural Characterization of N 2 Methylpropyl Quinolin 8 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
This section would have delved into the analysis of the compound's molecular structure through various NMR techniques.
High-Resolution ¹H-NMR and ¹³C-NMR Analysis
A detailed interpretation of the proton and carbon-13 NMR spectra would have been presented here. This would involve the assignment of chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon atom in the N-(2-methylpropyl)quinolin-8-amine molecule. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hertz (Hz) would have been analyzed to establish the connectivity of atoms within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
This subsection would have explored the data from two-dimensional NMR experiments to provide a more in-depth understanding of the molecular structure. Correlation Spectroscopy (COSY) would have been used to identify proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) would have established direct one-bond correlations between protons and their attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would have revealed longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the complete carbon skeleton and the placement of substituents. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would have provided insights into the spatial proximity of different protons, aiding in the determination of the compound's stereochemistry and preferred conformation in solution.
Dynamic NMR Studies for Conformational Dynamics
Had the data been available, this part would have discussed any variable-temperature NMR studies performed to investigate the conformational dynamics of the molecule, such as the rotation around the N-C bond connecting the isobutyl group to the quinoline (B57606) ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
This section would have presented the high-resolution mass spectrometry data for this compound. The accurate mass measurement would have been used to confirm the elemental composition and calculate the molecular formula with a high degree of confidence. Furthermore, an analysis of the fragmentation pattern observed in the mass spectrum would have been provided to support the proposed structure by identifying characteristic fragment ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Here, the infrared (IR) and Raman spectra of the compound would have been analyzed. The characteristic absorption bands (in cm⁻¹) corresponding to the vibrational modes of the various functional groups present in the molecule, such as the C-H stretches of the alkyl and aromatic moieties, the C=N and C=C stretching vibrations of the quinoline ring, and the N-H stretching and bending vibrations of the secondary amine, would have been identified and assigned.
X-ray Crystallography for Solid-State Structure Determination, Intermolecular Interactions, and Conformational Insights
This final section would have been dedicated to the single-crystal X-ray diffraction analysis of this compound, had a crystal structure been determined and published. This powerful technique would have provided precise information on the bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would have also offered a definitive view of its three-dimensional conformation and revealed any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are synthesized)
While this compound is an achiral molecule, the introduction of a chiral center into its structure would necessitate the use of chiroptical spectroscopic methods to determine the absolute configuration of the resulting enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose, particularly when applied to derivatives that contain a suitable chromophore, such as the quinoline ring system.
The principle behind using CD spectroscopy for absolute configuration assignment often relies on the Exciton (B1674681) Coupling Circular Dichroism (ECCD) method. This method is applicable when two or more chromophores are present in a chiral molecule. The spatial interaction between the transition dipole moments of these chromophores leads to a characteristic bisignate (two-branched) CD spectrum. The sign of this exciton-coupled spectrum is directly related to the absolute stereochemistry of the molecule.
In the context of quinoline derivatives, the quinoline moiety itself serves as an excellent chromophore. For instance, in a study involving α-amino acids derivatized with 2-bromomethylquinoline and complexed with copper(II), the interaction between the quinoline chromophores in a defined propeller-like structure allowed for the determination of the amino acid's absolute configuration. nih.gov The direction of the twist between the quinoline units, dictated by the chiral center of the amino acid, resulted in a characteristic bisignate CD spectrum, the sign of which directly correlated to the absolute configuration. nih.gov
For a hypothetical chiral derivative of this compound, a similar strategy could be employed. For example, if a chiral center were introduced on the N-alkyl substituent or on the quinoline ring itself, derivatization to introduce a second chromophore could lead to exciton coupling.
Alternatively, the inherent chirality of a substituted quinolin-8-amine derivative can be sufficient to produce a characteristic CD spectrum that, when compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), can lead to the assignment of the absolute configuration.
While specific CD data for chiral derivatives of this compound are not available, data from related chiral 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) derivatives demonstrate the use of chiroptical measurements. The specific rotation, a simpler chiroptical measurement, for the R and S isomers of N-(2-hydroxybenzyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been reported, showcasing the distinct optical properties of the enantiomers.
Computational and Theoretical Investigations of N 2 Methylpropyl Quinolin 8 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework to predict a molecule's geometry, stability, and reactivity.
Geometry Optimization, Conformational Analysis, and Energy Landscapes
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like N-(2-methylpropyl)quinolin-8-amine, which has a rotatable bond between the quinoline (B57606) core and the N-isobutyl group, multiple low-energy conformations may exist.
Conformational analysis involves systematically exploring the rotational freedom around this bond to map out the potential energy landscape. This process identifies the various stable conformers and the energy barriers that separate them. The resulting energy landscape is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visually represents the charge distribution on the molecule's surface. The MEP map uses a color code to indicate regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering a clear picture of the molecule's reactive behavior.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic properties of this compound. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental Infrared (IR) and Raman spectra. A strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be used to study its conformational dynamics in different solvents. This would show how the presence of solvent molecules influences the preferred conformations and the transitions between them. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often an aqueous solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net
For a class of compounds like 8-aminoquinoline (B160924) derivatives, a QSAR model could be built to predict their potential biological activities, such as antimalarial or anticancer effects. researchgate.netresearchgate.net The model would use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to correlate with the observed activity. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. Once a statistically robust QSAR model is established, it can be used to predict the activity of this compound and to guide the design of new derivatives with improved potency.
Illustrative QSAR Descriptors for Aminoquinoline Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic net charges | Relate to the molecule's reactivity and interaction with biological targets. |
| Steric | Molecular volume, Surface area | Influence how the molecule fits into a receptor's binding site. |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's solubility and ability to cross cell membranes. |
| Topological | Connectivity indices | Encode information about the branching and connectivity of the molecule. |
This table is illustrative and based on general QSAR modeling principles for aminoquinoline derivatives.
Molecular Docking and Ligand-Protein Interaction Simulations for Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a specific protein target. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. nih.gov
In the case of this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various protein targets. For example, if the compound is being investigated as an antimalarial agent, it could be docked into the active site of a key enzyme from the malaria parasite. researchgate.net The docking results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These insights are invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov
Preclinical Biological Activity and Mechanistic Interrogation of N 2 Methylpropyl Quinolin 8 Amine and Analogous Structures
Investigation of Specific Enzyme Inhibition Profiles
The interaction of N-(2-methylpropyl)quinolin-8-amine and its analogs with various enzymes is a key area of investigation to understand their mechanism of action.
Kinase Inhibition (e.g., Monopolar Spindle 1 (MPS1) kinase as indicated by related imidazopyrazine-quinoline derivatives)
While direct studies on this compound's effect on Monopolar Spindle 1 (MPS1) kinase are not extensively documented, the broader class of quinoline-based compounds has shown significant activity as kinase inhibitors. MPS1 is a crucial dual-specificity kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.gov Inhibition of MPS1 can lead to mitotic errors and aneuploidy, making it an attractive target for cancer therapy. nih.gov Research on related heterocyclic structures, such as imidazopyrazine-quinoline derivatives, has highlighted their potential to selectively inhibit MPS1. nih.gov This suggests that the quinoline (B57606) core, a shared feature with this compound, is a viable scaffold for developing MPS1 inhibitors. The development of potent and selective small-molecule inhibitors of MPS1 has been instrumental in dissecting its role in the cell cycle and has demonstrated a reduction in cancer cell viability. nih.gov
Other Enzyme Targets and Their Modulation
Beyond kinases, 8-aminoquinoline (B160924) derivatives have been shown to interact with other enzyme systems. For instance, some analogs have been investigated as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2. nih.gov This enzyme is a key player in the degradation of aggrecan, a major component of cartilage, and its inhibition is a therapeutic strategy for osteoarthritis. nih.gov Specifically, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives have demonstrated sub-micromolar potency against ADAMTS-5 with good selectivity over related metalloproteases. nih.gov
Additionally, derivatives of the structurally related 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine have been shown to inhibit quinone reductase 2 (QR2). nih.gov Methylation of the 8-amino group in ammosamide B, a pyrroloquinoline natural product, significantly increased its QR2 inhibitory activity, with IC50 values improving from 61 nM to 4.1 nM. nih.gov This highlights the potential for modifications to the amino group of the quinoline scaffold to modulate activity against specific enzyme targets.
Cellular Modulation and Pathway Interrogation
The biological effects of this compound and its analogs extend to the modulation of cellular signaling pathways and fundamental cellular processes.
Activation or Inhibition of Specific Receptor Pathways (e.g., Toll-like Receptor 7 (TLR7) modulation as indicated by imiquimod (B1671794) analogs)
The 8-aminoquinoline scaffold is structurally related to imidazoquinolines like imiquimod and resiquimod, which are well-known agonists of Toll-like Receptor 7 (TLR7) and TLR8. nih.gov These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and triggering antiviral immune responses. nih.gov Agonists of TLR7/8, such as CL097 (an imidazoquinoline derivative), induce the activation of NF-κB, a central transcription factor in the inflammatory response. nih.gov The structural similarity suggests that this compound and its analogs could potentially modulate TLR7/8 signaling, thereby influencing innate immunity. This immunomodulatory potential is a significant area of interest for the development of new vaccine adjuvants and antiviral therapies. nih.gov
Effects on Biochemical Pathways and Cellular Processes (e.g., protein synthesis inhibition)
The biological activities of 8-aminoquinoline derivatives often involve the modulation of fundamental cellular processes. For example, some 8-hydroxyquinoline (B1678124) derivatives have been shown to interfere with tubulin polymerization and induce the formation of reactive oxygen species (ROS). mdpi.com The overproduction of ROS can lead to cellular stress, including endoplasmic reticulum stress, and ultimately contribute to cytotoxicity. mdpi.com
In a study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, the most active compound, (R)-5a, was found to induce a concentration-dependent increase in intracellular ROS in A2780 ovarian cancer cells. nih.gov At a concentration of 50 µM, this compound induced ROS levels more than four times higher than in untreated cells. nih.gov This pro-oxidant effect is a known characteristic of some quinoline-based compounds, including the antimalarial drug primaquine (B1584692). nih.gov
Antiproliferative and Cytostatic Effects in In Vitro Cellular Models (e.g., Cancer Cell Lines, Primary Cell Cultures)
A significant body of research has focused on the antiproliferative and cytostatic effects of 8-aminoquinoline derivatives in various cancer cell lines.
Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have been tested for their antiproliferative activity against a panel of cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as non-cancerous human dermal microvascular endothelial cells (HMEC-1). nih.govsemanticscholar.orgresearchgate.net Several of these compounds exhibited significant IC50 values across the tested cell lines. nih.govsemanticscholar.org
For instance, the enantiomers of certain Schiff bases and their reduced amine analogs derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine showed varying levels of antiproliferative activity. The stereochemistry of these molecules was found to impact their biological effect. semanticscholar.org Notably, the (R)-enantiomer of one of the most active compounds, (R)-5a, demonstrated the ability to affect cell cycle progression and induce mitochondrial membrane depolarization in A2780 ovarian cancer cells. nih.govsemanticscholar.org
The antiproliferative activity of these compounds is often linked to their ability to induce mitochondrial dysfunction and increase ROS levels. nih.gov The table below summarizes the antiproliferative activity of selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives.
| Cell Line | Compound (R)-5a IC50 (µM) | Compound (S)-5a IC50 (µM) | Compound (R,S)-3a IC50 (µM) | Compound (R,S)-2b IC50 (µM) |
| A2780 (Ovarian Carcinoma) | 5.4 | 17.2 | ~10 | ~15 |
| CEM (T-lymphocyte) | >50 | >50 | ~20 | ~25 |
| HeLa (Cervix Carcinoma) | ~25 | ~40 | ~30 | ~35 |
| HT-29 (Colorectal Adenocarcinoma) | ~30 | >50 | ~40 | ~45 |
| MSTO-211H (Biphasic Mesothelioma) | ~20 | ~35 | ~25 | ~30 |
| HMEC-1 (Non-cancerous) | >50 | >50 | >50 | >50 |
Data is approximated from graphical representations in the source material. semanticscholar.org
Furthermore, 8-hydroxyquinoline derivatives have also demonstrated antiproliferative effects. For example, 8-hydroxyquinoline-coated graphene oxide showed dose- and time-dependent toxicity to MCF-7 breast cancer cells, while exhibiting lower toxicity to normal MCF-10 breast cells, suggesting some level of cancer cell specificity. nih.gov The mechanism of action was linked to the induction of apoptosis. nih.gov
Cell Cycle Progression Analysis and Perturbations
Research into the specific effects of this compound on cell cycle progression is not extensively detailed in the available literature. However, studies on analogous quinoline derivatives provide insights into their potential to interfere with the cell cycle. For instance, certain novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold have been shown to cause significant antitumor activity across numerous cell lines. nih.gov Analysis of these compounds revealed that they can induce cell cycle arrest, a critical mechanism for their anti-proliferative effects. nih.gov While direct evidence for this compound is lacking, the broader class of quinoline derivatives has demonstrated the ability to modulate cell cycle checkpoints. For example, some quinolin-8-yl-nicotinamides have been identified as potent cytotoxic agents against various cancer cell lines, with optimized compounds showing significant in vivo efficacy in pancreatic cancer xenograft models. nih.gov The mechanism for some related compounds involves the induction of ER stress, which can lead to G2/M phase cell cycle arrest. nih.gov
Induction of Cell Fate Mechanisms (e.g., Polyploidization, Apoptosis Induction, Mitotic Catastrophe)
For example, a series of novel 8-quinoline-N-substituted derivatives were synthesized and evaluated for their cytoprotective effects. nih.gov In a model of oxidative stress-induced cell death in a photoreceptor-like cell line, certain derivatives demonstrated the ability to reduce cell death by mitigating intracellular reactive oxygen species (ROS) generation. nih.gov This suggests a role in modulating cell survival pathways. Conversely, other quinoline derivatives have been designed to selectively induce apoptosis in cancer cells. For instance, the compound PAC-1, which features a hydrazone moiety, is known to selectively trigger apoptosis in cancerous cells. nih.gov Furthermore, some quinolin-8-yl-nicotinamides, identified through cytotoxicity-based screening, have shown potent in vitro cytotoxicity, implying the induction of cell death pathways like apoptosis in cancer cell lines. nih.gov
Antimicrobial Efficacy and Spectrum of Activity in Preclinical Models (excluding human clinical data)
The antimicrobial properties of quinoline derivatives are well-documented, with various analogues exhibiting activity against a range of microbial pathogens.
Quinoline derivatives have demonstrated notable antibacterial activity. For example, newly synthesized 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains when compared to standard drugs. nih.gov Another study highlighted that 2-aminoquinolin-8-ol, a related compound, showed moderate antibacterial effects against several highly resistant bacterial species, including Klebsiella ssp., Enterococcus ssp., Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus. mdpi.com Furthermore, metal complexes of 8-aminoquinoline-uracils have been shown to be effective against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Gram-Positive Activity | Gram-Negative Activity | Notable Strains | Source |
|---|---|---|---|---|
| 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles | Yes | Yes | Not specified | nih.gov |
| 2-aminoquinolin-8-ol | Yes | Yes | Klebsiella ssp., Enterococcus ssp., P. aeruginosa, A. baumannii, S. aureus | mdpi.com |
| 8-aminoquinoline-uracil metal complexes | Not specified | Yes | P. shigelloides, S. dysenteriae | nih.gov |
The antifungal potential of the 8-quinolinol scaffold is also significant. Studies on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols have demonstrated their in vitro antifungal activity against a variety of fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most potent among the tested compounds. nih.gov Another study focusing on 7- and 5,7-substituted 8-quinolinols also reported their antifungal activity against Aspergillus and Trichophyton species. nih.gov
Table 2: Antifungal Activity of Substituted 8-Quinolinols
| Compound/Derivative | Fungal Pathogens | Source |
|---|---|---|
| 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | nih.gov |
| 7- and 5,7-substituted 8-quinolinols | Aspergillus spp., Trichophyton spp. | nih.gov |
The 8-aminoquinoline class of compounds is a cornerstone of antimalarial therapy, known for its activity against various stages of the Plasmodium parasite's life cycle. nih.gov These compounds, including the well-known drugs primaquine and tafenoquine (B11912), exhibit broad activity against asexual and sexual blood stages, as well as the hepatic stages (schizonts and latent hypnozoites) of the parasite. nih.govmdpi.com This makes them crucial for the radical cure of relapsing malarias like P. vivax and P. ovale by targeting the dormant liver forms. nih.govscispace.com
Primaquine, an analog of 8-aminoquinoline, is effective against the liver stages and also has gametocytocidal activity, preventing transmission to mosquitoes. nih.gov Tafenoquine, another 8-aminoquinoline derivative, has a significantly longer half-life, allowing for less frequent dosing for malaria prophylaxis. stocktitan.netresearchgate.net It is active against multiple life stages of different Plasmodium species. researchgate.net The mechanism of 8-aminoquinolines is thought to involve their metabolic conversion to reactive intermediates that can interfere with parasitic processes. scispace.com
Table 3: Antimalarial Stage Specificity of 8-Aminoquinolines
| Compound Class/Drug | Asexual Blood Stages | Sexual Blood Stages (Gametocytes) | Hepatic Stages (Schizonts) | Hepatic Stages (Hypnozoites) | Source |
|---|---|---|---|---|---|
| 8-Aminoquinolines (General) | Active | Active | Active | Active | nih.govmdpi.com |
| Primaquine | Weakly Active | Active | Active | Active | nih.gov |
| Tafenoquine | Active | Active | Active | Active | stocktitan.netresearchgate.net |
In Vivo Preclinical Efficacy Studies in Model Organisms (e.g., Zebrafish embryo models for sedative effects, rodent models for antiproliferative or anti-infective activity)
Preclinical in vivo studies using model organisms have provided valuable data on the efficacy and potential effects of quinoline derivatives.
Zebrafish embryos are increasingly used as an in vivo model for pharmacological and toxicological screening. nih.govresearchgate.net While specific studies on the sedative effects of this compound in zebrafish are not available, this model has been effectively used to characterize the behavioral effects of other compounds. For instance, studies with methylxanthine drugs in zebrafish embryos have demonstrated their ability to induce epileptic-like movements, highlighting the model's utility in neurobehavioral research. nih.govresearchgate.net The zebrafish model has also been used to study the toxicological effects of compounds like lithium chloride, which can cause developmental abnormalities. nih.gov
Rodent models are extensively used to evaluate the antiproliferative and anti-infective activities of new chemical entities. For antiproliferative studies, quinoline derivatives have shown promise. For example, an optimized quinolin-8-yl-nicotinamide, QN523, demonstrated significant in vivo efficacy in a pancreatic cancer xenograft model in mice. nih.gov In the context of anti-infective activity, rodent models of malaria have been instrumental in the development of 8-aminoquinoline drugs. scispace.com These models allow for the assessment of a compound's ability to clear blood-stage parasites and prevent relapse from liver-stage infections. scispace.com For instance, the antimalarial activity of 2-methyl-5-phenoxy-8-aminoquinolines has been evaluated in rodent malaria models. researchgate.net
Chelation Properties and Metal-Binding Affinity in Biological Contexts (drawing from 8-hydroxyquinoline analogy)
The biological activity of many quinoline-based compounds is intrinsically linked to their ability to chelate metal ions. While direct experimental data on the metal-binding properties of this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from its structural analog, 8-hydroxyquinoline (8-HQ), and its derivatives. 8-HQ is a well-established bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group. nih.govscirp.org This chelation is a cornerstone of its diverse pharmacological effects. nih.govtandfonline.com
The structure of this compound, featuring an amino group at the 8-position, suggests a similar potential for metal ion chelation. The nitrogen of the quinoline ring and the nitrogen of the 8-amino group can act as a bidentate {N,N} donor set to coordinate with biologically relevant metal ions. The replacement of the hydroxyl group in 8-HQ with an amino group in this scaffold modifies the electronic properties and the nature of the coordination complex but does not eliminate the inherent chelating capability. The N-substitution with a 2-methylpropyl group can further influence the steric and electronic environment of the chelating site, potentially affecting the stability and selectivity of the metal complexes formed.
The significance of metal chelation by 8-HQ derivatives in biological systems is profound, often leading to the modulation of metalloenzyme activity or the disruption of metal homeostasis in pathological conditions. nih.govnih.gov For instance, derivatives of 8-HQ have been investigated for their ability to target enzymes that are dependent on metal cofactors. nih.gov The formation of stable complexes with metal ions can inhibit the catalytic function of these enzymes. scirp.org
Drawing a parallel, the chelation of metal ions by this compound could introduce a lipophilic character to the metal ion, facilitating its transport across biological membranes. This ionophoretic activity is a known mechanism for some 8-HQ derivatives, which can shuttle metal ions into or out of cells, thereby altering intracellular metal concentrations. tandfonline.com
The affinity of 8-hydroxyquinoline and its derivatives for various metal ions has been a subject of numerous studies. The stability of the resulting metal complexes is a critical factor in their biological activity. While specific stability constants for this compound are not available, the data for 8-HQ complexes with various divalent metal ions provide a valuable reference point.
Table 1: Stoichiometry of 8-Hydroxyquinoline (8-HQ) Complexes with Divalent Metal Ions
| Metal Ion | Stoichiometric Ratio (M:L) | Presumed Geometry | Reference |
| Co(II) | 1:2 | Octahedral | scirp.org |
| Ni(II) | 1:2 | Octahedral | scirp.org |
| Cu(II) | 1:2 | Square-planar | scirp.org |
This table is illustrative of the chelating behavior of the 8-substituted quinoline scaffold. The actual stoichiometry and geometry for this compound may vary.
The biological implications of such chelation are vast. In the context of neurodegenerative diseases, for example, the dysregulation of metal ions like copper and zinc is a known pathological feature. nih.govnih.gov Chelating agents based on the 8-HQ scaffold, such as clioquinol, have been explored for their potential to restore metal homeostasis. researchgate.net Similarly, in cancer biology, the anticancer effects of some 8-HQ derivatives are linked to their interaction with copper and zinc ions, leading to the inhibition of critical cellular processes like angiogenesis and proteasome function. tandfonline.comdovepress.com
The ability of this compound to form metal complexes, by analogy to 8-HQ, suggests that its biological activities could be mediated, at least in part, through its interaction with endogenous metal ions. The specific nature of these interactions, including the affinity for different metals and the biological consequences of complex formation, would require direct experimental investigation.
Advanced Analytical Methodologies for N 2 Methylpropyl Quinolin 8 Amine Research and Development
Chromatographic Techniques for Purity Assessment, Quantitative Analysis, and Method Development
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For N-(2-methylpropyl)quinolin-8-amine, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct but complementary roles.
HPLC is the most prevalent technique for the analysis of non-volatile compounds like this compound. Its versatility allows for robust purity assessments and precise quantitative measurements. The development of an HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation and detection.
Method Development: The basic nature of the quinoline (B57606) nitrogen and the primary amine at the 8-position dictates the choice of chromatographic conditions. Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer superior retention and selectivity compared to standard C18 columns. sielc.com For instance, a Primesep 100 mixed-mode column can enhance retention through ionic interactions with the basic quinoline molecule. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, influencing the retention time and peak shape of ionizable compounds. researchgate.net A UV detector is commonly used for quantification, with the detection wavelength set to an absorption maximum of the quinoline ring system, often around 200-250 nm. sielc.com
Method Validation: A validated HPLC method ensures that the analytical results are reliable. Validation is performed according to established guidelines and typically includes the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Application: Validated HPLC methods are routinely applied for:
Purity Testing: Determining the percentage of this compound in a sample and detecting any impurities.
Quantitative Analysis: Measuring the exact concentration of the compound in bulk material or formulated products.
Stability Studies: Assessing the degradation of the compound under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis).
Below is an interactive table summarizing typical HPLC parameters for the analysis of quinoline derivatives, which would be adapted for this compound.
| Parameter | Typical Conditions | Purpose |
| Column | Mixed-Mode (e.g., Primesep 100/200) or C18 | Provides separation based on hydrophobicity and/or ionic interactions. Mixed-mode columns can improve retention for basic compounds. sielc.com |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate, formate) | Controls the elution and retention of the analyte. Buffer pH is critical for peak shape and retention time. researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |
| Detection | UV/Vis Diode Array Detector (DAD) at ~200-250 nm | Allows for quantification and spectral confirmation of the peak. researchgate.net |
| Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. |
While HPLC is the primary tool for analyzing this compound itself, GC-MS is highly effective for identifying volatile or semi-volatile impurities and for analyzing the compound after chemical derivatization. The polarity and low volatility of 8-aminoquinolines often necessitate derivatization to improve their chromatographic behavior in a GC system. nih.gov
Derivatization: A common strategy involves converting the polar amine and potential hydroxyl groups into less polar, more volatile silyl (B83357) ethers. For example, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce a trimethylsilyl (B98337) (TMS) derivative that is amenable to GC analysis. This approach has been successfully used for the analysis of potential metabolites of other 8-aminoquinolines. nih.gov
GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information. This data yields a unique fragmentation pattern, or "mass spectrum," that acts as a molecular fingerprint for identification.
Applications:
Impurity Identification: GC-MS is excellent for detecting and identifying small, volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
Metabolite Analysis: It can be used to identify certain metabolites after derivatization, particularly in preclinical studies. nih.gov Selected Ion Monitoring (SIM) mode can be employed to detect these derivatives at very low concentrations (submicrogram levels). nih.gov
| Parameter | Typical Conditions | Purpose |
| Derivatization Agent | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability for GC analysis. nih.gov |
| GC Column | Capillary column with a non-polar or medium-polarity phase (e.g., DB-5ms) | Separates volatile compounds based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum for identification. |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides complete mass spectra for unknown identification. SIM offers higher sensitivity for quantifying known compounds. nih.gov |
Impurity Profiling and Characterization of Synthetic Byproducts and Degradants
Impurity profiling is a critical aspect of pharmaceutical development that involves the identification and quantification of all potential impurities in a drug substance. These impurities can arise from the manufacturing process (synthetic byproducts) or from the degradation of the compound over time.
Synthetic Byproducts: The synthesis of this compound likely involves the reaction of 8-aminoquinoline (B160924) with a suitable isobutyl-containing reagent. nih.gov Potential impurities could include:
Unreacted starting materials (e.g., 8-aminoquinoline).
Byproducts from side reactions, such as dialkylated products or isomers.
Reagents and catalysts used in the synthesis. nih.govresearchgate.net
Degradants: Degradation products can form when this compound is exposed to stress conditions like light, heat, or humidity. The quinoline ring and the amino group are potential sites for oxidative or hydrolytic degradation.
The characterization of these impurities often requires a combination of HPLC with high-resolution mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
| Potential Impurity | Likely Origin | Analytical Method for Detection |
| 8-Aminoquinoline | Unreacted starting material | HPLC-UV, LC-MS |
| Di-(2-methylpropyl)quinolin-8-amine | Over-alkylation side reaction | HPLC-UV, LC-MS |
| Isobutyraldehyde (B47883)/Isobutyl bromide | Residual reagents from synthesis | GC-MS |
| Oxidized derivatives | Degradation (exposure to air/light) | LC-MS/MS |
Metabolite Identification and Characterization in Preclinical Biological Matrices (excluding human samples)
Understanding the metabolic fate of a compound is crucial in preclinical development. In vitro and in vivo studies using animal models help to identify major metabolic pathways. For quinoline derivatives, metabolism is often mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.gov
In Vitro Metabolism: Studies using liver microsomes (from species such as rats or mice) are a common first step. nih.gov The compound is incubated with microsomes and necessary cofactors, and the resulting mixture is analyzed, typically by LC-MS/MS, to identify metabolites. Common metabolic transformations for quinoline-based compounds include:
Hydroxylation: Addition of a hydroxyl (-OH) group, often on the quinoline ring system. nih.gov
N-dealkylation: Removal of the N-isobutyl group to yield 8-aminoquinoline. nih.gov
Oxidation: Oxidation of the isobutyl side chain.
In Vivo Metabolism: Following in vitro studies, animal studies (e.g., in rats) are conducted. The compound is administered, and biological samples like plasma and urine are collected over time. These samples are then processed and analyzed to identify the metabolites formed in a living system. researchgate.net
| Potential Metabolite | Metabolic Reaction | Biological Matrix |
| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation | Liver Microsomes, Plasma, Urine |
| 8-Aminoquinoline | N-dealkylation | Liver Microsomes, Plasma, Urine |
| Carboxylic acid derivative of the side chain | Oxidation of the isobutyl group | Plasma, Urine |
Development of Robust Analytical Assays for In Vitro and In Vivo Quantification
Reliable analytical assays are essential for quantifying this compound in various experimental settings. These assays must be sensitive, specific, and reproducible.
In Vitro Assays: For in vitro experiments, such as cell-based assays or enzyme inhibition studies, quantification is often performed using HPLC-UV or LC-MS/MS. acs.orgnih.gov The development of these assays involves creating a calibration curve using standards of known concentration in the relevant biological matrix (e.g., cell lysate, buffer). This allows for the accurate determination of the compound's concentration during the experiment.
In Vivo Quantification: Quantifying the compound and its major metabolites in preclinical biological matrices like rat plasma is fundamental for pharmacokinetic studies. nih.gov This almost always requires a highly sensitive and selective LC-MS/MS method. The development of such an assay involves:
Sample Preparation: Extracting the analyte from the complex biological matrix (e.g., plasma) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net
Chromatographic Separation: Using HPLC or UHPLC to separate the analyte from endogenous matrix components and metabolites.
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. An internal standard is used to ensure accuracy.
The validation of these bioanalytical methods is rigorous, assessing parameters like selectivity, accuracy, precision, recovery, matrix effect, and stability to ensure the integrity of the pharmacokinetic data.
Future Research Directions and Translational Academic Perspectives for N 2 Methylpropyl Quinolin 8 Amine
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The development of novel and sustainable synthetic methodologies for producing derivatives of N-(2-methylpropyl)quinolin-8-amine is a cornerstone of future research. While traditional methods for synthesizing 8-aminoquinolines, such as the nitration of quinoline (B57606) followed by reduction, are well-established, they often involve harsh conditions and generate significant waste. wikipedia.org Future efforts will likely focus on greener and more efficient synthetic routes.
Key areas of exploration include:
C-H Activation/Functionalization: Direct functionalization of the quinoline core's C-H bonds is a powerful strategy for creating a diverse library of derivatives. doaj.org This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy. Research could focus on developing selective catalysts for the C-H functionalization of the this compound scaffold at various positions.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. Developing flow-based syntheses for this compound and its derivatives would be a significant step towards more sustainable and industrially viable production.
Biocatalysis: Employing enzymes as catalysts in the synthesis of quinoline derivatives can lead to highly selective transformations under mild conditions. Future research may explore the use of engineered enzymes to introduce specific functional groups onto the this compound structure.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| C-H Functionalization | High atom economy, reduced synthetic steps. doaj.org | Achieving high regioselectivity, catalyst cost and sensitivity. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, cost of enzyme production. |
Deeper Understanding of Molecular Interactions and Precise Mechanism of Action at the Sub-Cellular Level
A fundamental aspect of future research will be to elucidate the precise molecular interactions and mechanism of action of this compound and its derivatives at the sub-cellular level. While the broader class of 8-aminoquinolines is known to interact with various biological targets, the specific interactions of this compound are yet to be determined.
Future investigations should include:
Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of this compound within the cell.
Structural Biology: Employing techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target(s). This will provide invaluable insights into the binding mode and the key molecular interactions driving its activity.
Cellular Imaging: Using advanced microscopy techniques, such as confocal and super-resolution microscopy, to visualize the sub-cellular localization of fluorescently-tagged derivatives of this compound. This can help to understand where the compound accumulates in the cell and where it exerts its effects.
Rational Design of Multi-Target-Directed Ligands Leveraging the this compound Scaffold
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov Consequently, there is growing interest in the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for the rational design of such agents.
Strategies for developing MTDLs from this scaffold include:
Fragment-Based Drug Discovery: Combining the this compound core with other pharmacophores known to interact with different targets of interest.
Structure-Based Design: Using the three-dimensional structures of multiple target proteins to design single molecules that can fit into the binding sites of each.
Pharmacophore Hybridization: Merging the key structural features of this compound with those of other known ligands to create hybrid molecules with dual activity. For instance, combining the 8-aminoquinoline (B160924) core, known for its metal-chelating properties, with natural antioxidants has been explored for neurodegenerative diseases. nih.gov
The following table illustrates a hypothetical design strategy for a multi-target-directed ligand based on the this compound scaffold:
| Target 1 | Target 2 | Design Rationale |
| Kinase | Metal Ion Homeostasis | The this compound core can be modified to incorporate a hinge-binding motif for kinase inhibition, while the 8-aminoquinoline moiety can chelate disruptive metal ions. |
Applications in Chemical Biology as Probes for Target Validation and Pathway Elucidation
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical probes for basic research. nih.gov These probes can be used to validate novel drug targets and to elucidate complex biological pathways. nih.gov
Key applications in this area include:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reactive group for covalent labeling of target proteins.
Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold to create probes for cellular imaging and high-throughput screening.
Photoaffinity Probes: Introducing a photo-activatable group that allows for light-induced cross-linking of the probe to its target protein(s).
Development of Advanced Analytical Tools for In Situ and Real-Time Monitoring of Compound Behavior
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of advanced analytical tools for its in situ and real-time monitoring is crucial.
Future research in this area could focus on:
Mass Spectrometry Imaging: This technique can be used to visualize the distribution of the compound and its metabolites in tissue sections with high spatial resolution.
Biosensors: Developing genetically encoded or synthetic biosensors that can detect the presence of this compound or its downstream effects in living cells.
Raman Spectroscopy: Utilizing surface-enhanced Raman spectroscopy (SERS) to detect and quantify the compound at very low concentrations in complex biological samples.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.org These technologies can be applied to the this compound scaffold to accelerate the design of new and improved derivatives. nih.gov
Potential applications of AI and ML include:
Predictive Modeling: Using ML algorithms to build models that can predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives of this compound. researchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties. nih.gov
Reaction Prediction: AI can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives. doaj.org
The table below summarizes how AI and ML can be integrated into the drug design process for this compound derivatives:
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate structural features with biological activity. researchgate.net | Rapidly screen virtual libraries of compounds and prioritize candidates for synthesis. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. | Explore a wider chemical space and discover novel active compounds. |
| Retrosynthesis Prediction | Predict the synthetic pathways for target molecules. | Accelerate the synthesis of novel derivatives. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
